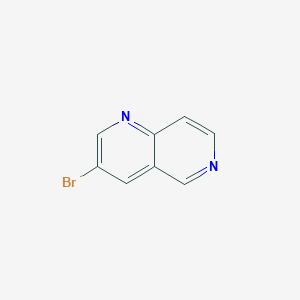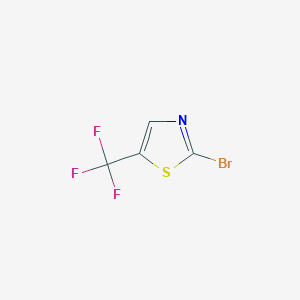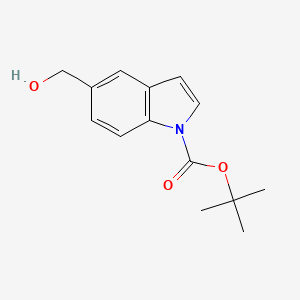
tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (TBI) is an organic compound that is widely used in the scientific research field. It is a derivative of the indole family and is used as a synthetic intermediate in the synthesis of a wide range of compounds. TBI has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-infectives, and anti-cancer agents. It has also been used in the synthesis of various agrochemicals, such as herbicides and fungicides.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Synthesis Techniques : The tert-butyl esters of indole-5-carboxylic acid and related compounds can be synthesized by reacting carboxylic acids with tert-butyl trichloroacetimidate. This method is utilized for preparing tert-butyl 1H-benzotriazole- and 1H-benzimidazole-5-carboxylates (Fritsche, Deguara, & Lehr, 2006).
Catalysis in Oxidation Reactions : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the aerobic oxidation of allylic and benzylic alcohols, converting them into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Structural Properties : The title ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, exhibits a distorted half-chair configuration with unique hydrogen bonding properties (Kolter et al., 1996).
Chemical Reactions and Synthesis
Coupling Reagent for Carboxylic Acids : Di-tert-butyl dicarbonate is an efficient coupling reagent for anchoring diverse carboxylic acids to hydroxymethylated resins, applicable for both aromatic and aliphatic acids (Laborde et al., 2008).
Spirocyclic Indoline Lactone Synthesis : A method for the synthesis of spirocyclic indoline lactone involves base-promoted cyclization and subsequent C3-alkylation, using tert-butyl esters (Hodges, Wang, & Riley, 2004).
Palladium-Catalyzed Intramolecular Annulation : Palladium-catalyzed intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes and tert-butylimines leads to various gamma-carboline derivatives, demonstrating the versatility of these compounds in complex organic synthesis (Zhang & Larock, 2003).
Advanced Materials and Characterization
Water-Soluble Dendritic Macromolecules : Synthesis of phenylacetylene dendrimers terminated with tert-butyl esters up to the fifth generation shows their transformation into carboxylic acids. This is crucial in the development of advanced materials with specific solubility characteristics (Pesak, Moore, & Wheat, 1997).
Enantioselective Synthesis of Alkaloids : Investigations into the enantioselective total synthesis of indolizidine alkaloids from dendrobatid frogs utilize tert-butyl esters as intermediates, highlighting the role of these compounds in the synthesis of biologically active molecules (Michael, de Koning, & van der Westhuyzen, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 5-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMLBZMOOXHPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619068 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279255-90-2 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

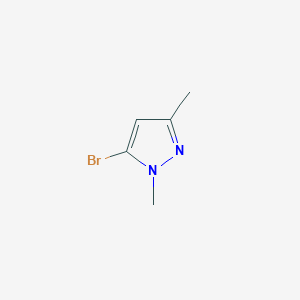
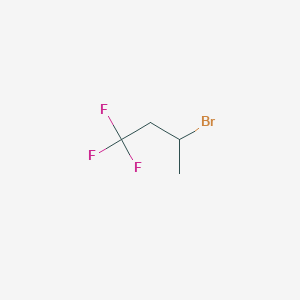

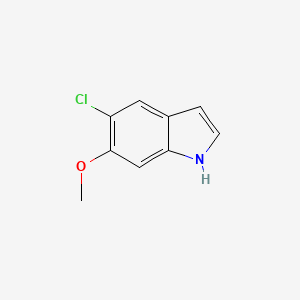
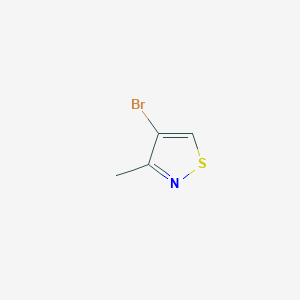

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
